6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane
CAS No.: 1375794-74-3
Cat. No.: VC4914494
Molecular Formula: C6H8F3N
Molecular Weight: 151.132
* For research use only. Not for human or veterinary use.
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane - 1375794-74-3](/images/structure/VC4914494.png)
Specification
CAS No. | 1375794-74-3 |
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Molecular Formula | C6H8F3N |
Molecular Weight | 151.132 |
IUPAC Name | 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2 |
Standard InChI Key | KVCSRQUURKKCKG-UHFFFAOYSA-N |
SMILES | C1CNC2C1C2C(F)(F)F |
Introduction
Structural and Stereochemical Features
Core Architecture
The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclopentane ring, creating a rigid, boat-like conformation. The nitrogen atom at position 2 introduces basicity and hydrogen-bonding capabilities, while the trifluoromethyl group at position 6 contributes steric bulk and lipophilicity . The molecular formula is C₆H₈F₃N, with a molecular weight of 151.13 g/mol .
Stereochemical Considerations
The compound exhibits multiple stereoisomers due to three chiral centers at positions 1, 5, and 6. The (1R,5R,6R) configuration is the most extensively documented, as evidenced by its IUPAC name: (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane . Computational descriptors such as the SMILES string C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F and InChIKey KVCSRQUURKKCKG-UOWFLXDJSA-N confirm the stereospecific arrangement .
Synthesis and Characterization
Synthetic Strategies
The synthesis of 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane derivatives typically involves multi-step sequences:
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Cyclopropanation: Formation of the bicyclic core via [3+2] cycloaddition reactions, as demonstrated in related 3-azabicyclo[3.1.0]hexane systems .
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Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoromethyldiazomethane .
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Salt Formation: Conversion to hydrochloride salts (e.g., CAS 1375471-69-4) to enhance solubility and stability.
Key Reaction Example
A modified approach from Štrukil et al. (2014) involves reacting N-benzylmaleimide with trifluoromethyldiazomethane to yield bicyclic intermediates, followed by deprotection and functionalization .
Analytical Characterization
Property | Value/Method |
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Molecular Formula | C₆H₈F₃N (free base) |
Molecular Weight | 151.13 g/mol |
Melting Point | Not reported (hydrochloride: >200°C) |
Spectroscopy | NMR (¹H, ¹³C, ¹⁹F), MS, XRD |
Physicochemical Properties
Lipophilicity and Solubility
The -CF₃ group increases logP by ~1.0 compared to non-fluorinated analogues, enhancing membrane permeability. The hydrochloride salt (C₆H₉ClF₃N, MW 187.59 g/mol) exhibits improved aqueous solubility due to ionic dissociation.
Stability Profile
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Thermal Stability: Decomposition observed above 250°C for the free base .
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Hydrolytic Stability: Resistant to hydrolysis under physiological pH .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Bioisosteres: Replacing piperidine rings in drug candidates to improve metabolic stability .
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Prodrugs: Functionalization at the nitrogen atom for targeted delivery.
Agrochemistry
Fluorinated bicyclic amines are explored as:
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Herbicide Safeners: Protecting crops from phytotoxicity.
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Insect Growth Regulators: Disrupting chitin synthesis in pests.
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from:
Biological Optimization
Future studies should address:
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